![molecular formula C17H18FNO4S2 B2913177 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448078-92-9](/img/structure/B2913177.png)
1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
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Overview
Description
The compound “1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It has sulfonyl groups attached to the 1 and 3 positions of the pyrrolidine ring. The sulfonyl group at the 1 position is further substituted with a 3-fluorobenzyl group, and the sulfonyl group at the 3 position is substituted with a phenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine with the appropriate sulfonyl chlorides. For example, 3-fluorobenzenesulfonyl chloride and phenylsulfonyl chloride could be used . The exact conditions and reagents would depend on the specific synthetic route chosen by the chemist.Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of chemical reactions. The sulfonyl groups could be particularly reactive, especially under conditions that would cause them to lose their substituents and form sulfonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the sulfonyl groups and the fluorine atom would likely make the compound somewhat polar, affecting its solubility in different solvents. The steric hindrance caused by the bulky substituents could also impact its reactivity .Scientific Research Applications
Novel Fluorinated Polyamides
Research on fluorinated polyamides containing pyridine and sulfone moieties, like those synthesized using diamines related in structure to 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, demonstrates their application in creating high-performance polymers. These polymers exhibit excellent solubility, thermal stability, mechanical strength, low dielectric constants, and moisture absorption, making them suitable for electronic and aerospace industries (Xiao-Ling Liu et al., 2013).
Medicinal Chemistry and Drug Design
The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists, involving compounds structurally related to 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine, showcases their potential in developing new therapeutic agents. These compounds demonstrate excellent selectivity and pharmacokinetic properties, making them promising candidates for treating autoimmune diseases (J. Duan et al., 2019).
Environmental Remediation
Studies on heat-activated persulfate oxidation of perfluorinated compounds, employing mechanisms that might be similar to those achievable with 1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine derivatives, illustrate applications in in-situ groundwater remediation. This research provides insights into the potential use of sulfonyl-containing compounds in environmental cleanup efforts (Saerom Park et al., 2016).
Catalysis and Synthetic Chemistry
The use of fluorous (S) pyrrolidine sulfonamide as an efficient promoter for highly enantioselective aldol reactions highlights the potential of sulfonyl-pyrrolidine compounds in catalysis. Such catalysts can be recovered and reused, offering an eco-friendly alternative for synthesizing complex molecules (L. Zu et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(3-fluorophenyl)methylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S2/c18-15-6-4-5-14(11-15)13-24(20,21)19-10-9-17(12-19)25(22,23)16-7-2-1-3-8-16/h1-8,11,17H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUZKRVBEGELQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Fluorobenzyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine |
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